Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate
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Overview
Description
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate is a chemical compound with the molecular formula C7H11F2LiO4 and a molecular weight of 202.08 g/mol This compound is known for its unique structure, which includes a lithium ion coordinated with a 5-ethoxy-2,2-difluoro-5-oxopentanoate ligand
Scientific Research Applications
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium-containing compounds.
Biology: The compound’s potential biological activity is being explored, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the treatment of neurological disorders.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate typically involves the reaction of lithium hydroxide with 5-ethoxy-2,2-difluoro-5-oxopentanoic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylate derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate involves its interaction with molecular targets such as enzymes and receptors. The lithium ion can modulate the activity of various enzymes, influencing cellular signaling pathways and metabolic processes. The compound’s unique structure allows it to interact with specific molecular targets, leading to its observed biological effects .
Comparison with Similar Compounds
Lithium(1+) ion 5-ethoxy-2,2-difluoro-5-oxopentanoate can be compared with other lithium-containing compounds such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder.
Lithium chloride: Used in biochemical research and as a reagent in organic synthesis.
Properties
IUPAC Name |
lithium;5-ethoxy-2,2-difluoro-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O4.Li/c1-2-13-5(10)3-4-7(8,9)6(11)12;/h2-4H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLJUTCCMNQNPD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCOC(=O)CCC(C(=O)[O-])(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F2LiO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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